molecular formula C6H6ClNO3S B1596065 2-Amino-4-chlorobenzenesulfonic acid CAS No. 3479-10-5

2-Amino-4-chlorobenzenesulfonic acid

Cat. No. B1596065
CAS RN: 3479-10-5
M. Wt: 207.64 g/mol
InChI Key: OMQCGHBXGJBBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chlorobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H6ClNO3S and its molecular weight is 207.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-chlorobenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36942. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4-chlorobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-chlorobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3479-10-5

Product Name

2-Amino-4-chlorobenzenesulfonic acid

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

2-amino-4-chlorobenzenesulfonic acid

InChI

InChI=1S/C6H6ClNO3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

OMQCGHBXGJBBOL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)N)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (specific gravity. 1.84) (13.9 ml, 250 mmol) was diluted with 100 ml of water. 3-Chloro-aniline (31.9 g, 250 mmol) was added over 30 minutes while temperature was kept at 85° C. During the addition some precipitation occurred. The suspension was allowed to cool to room temperature and heavy precipitation was formed. The solid is filtered with suction to yield white crystalline solid. The solid was heated slowly to 200° C. under vacuum (water pump) and fitted with a water trap. The solid was kept at 200° C. for 7 hours. Water was lost from the crystalline material. The solid was allowed to cool and then dissolved in dilute aqueous NaOH and precipitated with hydrochloric acid. Yielded 25 g (48%) of the title compound as a white crystalline solid (m.p. >250° C.).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.